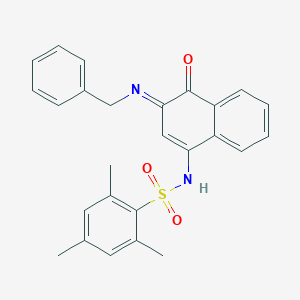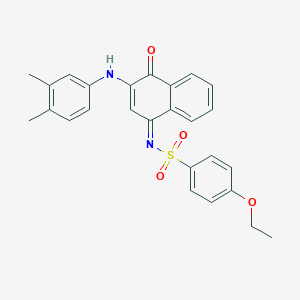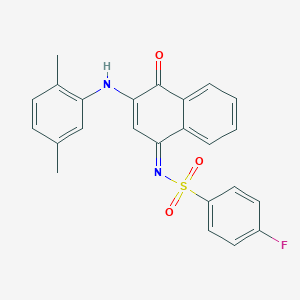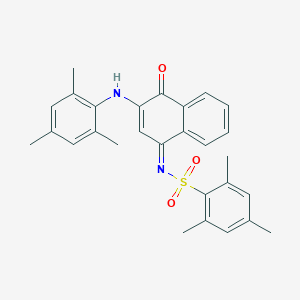![molecular formula C23H21NO4S B281391 4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281391.png)
4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide, commonly known as MTNB, is a synthetic compound that has gained attention due to its potential use in scientific research. MTNB is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of MTNB involves the inhibition of the protein kinase B (AKT) signaling pathway. AKT is a protein that is involved in many cellular processes, including cell growth, proliferation, and survival. MTNB inhibits the activation of AKT, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects
MTNB has been shown to have biochemical and physiological effects on cancer cells. MTNB induces apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of apoptosis. MTNB also inhibits the expression of anti-apoptotic proteins, which can promote cell survival. Additionally, MTNB has been found to inhibit the activation of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis.
実験室実験の利点と制限
MTNB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. MTNB has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of MTNB is that it has only been studied in vitro, and its efficacy in vivo is not yet known.
将来の方向性
There are several future directions for research related to MTNB. One direction is to study the efficacy of MTNB in vivo, particularly in animal models of cancer. Another direction is to investigate the potential use of MTNB in combination with other chemotherapy drugs to enhance their effectiveness. Additionally, the development of MTNB analogs with improved efficacy and potency is an area of research that holds promise for the future.
合成法
MTNB has been synthesized using a method that involves the reaction of 4-methoxybenzenesulfonyl chloride with 7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-amine in the presence of a base. This method has been optimized to produce high yields of MTNB with high purity.
科学的研究の応用
MTNB has been shown to have potential applications in scientific research, particularly in the field of cancer research. MTNB has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. MTNB has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, MTNB has been found to sensitize cancer cells to chemotherapy drugs, which can enhance the effectiveness of chemotherapy.
特性
分子式 |
C23H21NO4S |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H21NO4S/c1-27-15-10-12-16(13-11-15)29(25,26)24-21-14-20-18-7-4-5-9-22(18)28-23(20)19-8-3-2-6-17(19)21/h2-3,6,8,10-14,24H,4-5,7,9H2,1H3 |
InChIキー |
FFVNHLBXWDXVIO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5 |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)







![Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)

![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)